1-(2,4-Dibromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula . This compound features a phenyl ring substituted with two bromine atoms and one fluorine atom, along with an ethanone functional group. The presence of these halogens contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
1-(2,4-Dibromo-6-fluorophenyl)ethanone belongs to the class of halogenated organic compounds. Its classification is significant due to the presence of halogens, which typically enhance the compound's reactivity and biological activity.
The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)ethanone generally involves bromination and fluorination reactions on phenyl ethanone derivatives. A common method utilizes bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring.
Technical Details:
The molecular structure of 1-(2,4-Dibromo-6-fluorophenyl)ethanone can be represented by its canonical SMILES notation: CC(=O)C1=C(C=C(C=C1Br)Br)F. The InChI key for this compound is ULDVXPBMUIONEH-UHFFFAOYSA-N.
1-(2,4-Dibromo-6-fluorophenyl)ethanone can undergo several chemical reactions:
Technical Details:
The mechanism by which 1-(2,4-Dibromo-6-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. This property makes it a candidate for further studies in drug development and enzyme inhibition .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structure and purity .
1-(2,4-Dibromo-6-fluorophenyl)ethanone has diverse applications in scientific research:
This compound's unique properties make it valuable in developing new pharmaceuticals and agrochemicals.
CAS No.: 6051-03-2
CAS No.: 21962-62-9
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5